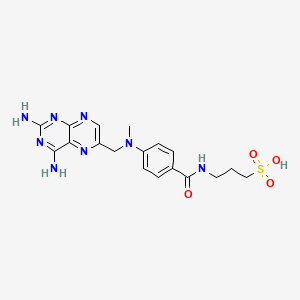

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of an amino group, a deoxy group, a methyl group, and a pteroyl group, making it a versatile molecule in chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves multiple steps, starting with the preparation of the pteroyl group. The reaction conditions typically require a controlled environment with specific temperatures and pH levels to ensure the correct formation of the compound. Common reagents used in the synthesis include methylating agents, reducing agents, and sulfonating agents.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using automated reactors and precise control systems. The process includes the purification of intermediates and the final product to achieve high purity levels required for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the amino and deoxy groups.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve specific temperatures, solvents, and pH levels to optimize the yield and purity of the products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce different amino derivatives.

Scientific Research Applications

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Plays a role in studying biological pathways and interactions due to its complex structure.

Medicine: Investigated for potential therapeutic applications and drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biological processes and chemical reactions. The exact pathways depend on the context of its use, whether in biological systems or chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

- N-(4-Amino-4-deoxy-N-methylpteroyl)-3-aminoethanephosphonic acid

- N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminomethanesulfonic acid

Uniqueness

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of reactions and applications. Its structure provides versatility that is not always present in similar compounds, making it valuable in both research and industrial contexts.

Biological Activity

N-(4-Amino-4-deoxy-N-methylpteroyl)-4-aminopropanesulfonic acid, often referred to as a derivative of pteroyl compounds, is a synthetic analog with significant biological activity. This compound is particularly noted for its interactions with enzymes involved in folate metabolism, making it a subject of interest in pharmacology and biochemistry. This article delves into the biological activities of this compound, including its mechanisms of action, effects on cellular processes, and potential therapeutic applications.

Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C18H23N8O4S

- Molecular Weight : 421.49 g/mol

- CAS Number : 19741-14-1

Physical Properties

| Property | Value |

|---|---|

| Density | 1.532 g/cm³ |

| Melting Point | 242 °C |

| Boiling Point | 689.3 ± 65.0 °C |

| Solubility | Soluble in water |

This compound acts primarily as an inhibitor of key enzymes in the folate metabolic pathway, notably dihydrofolate reductase (DHFR) and folylpoly-gamma-glutamate synthetase (FPGS). These enzymes are critical for DNA synthesis and repair, thus impacting cell proliferation.

-

Inhibition of Dihydrofolate Reductase (DHFR) :

- DHFR is responsible for converting dihydrofolate to tetrahydrofolate, a crucial step in the synthesis of nucleotides.

- The inhibition leads to decreased availability of tetrahydrofolate, impairing DNA synthesis and cell division.

-

Inhibition of Folylpoly-gamma-glutamate Synthetase (FPGS) :

- FPGS catalyzes the addition of glutamate residues to folates, which is essential for their retention within cells.

- Inhibition results in reduced intracellular levels of polyglutamated folates, affecting cellular metabolism.

Cytotoxicity and Therapeutic Potential

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines due to its ability to inhibit DHFR effectively. For instance, studies have shown that it can significantly reduce cell growth in cultures treated with the compound compared to untreated controls .

Case Studies

-

Human Cancer Cell Lines :

- A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values comparable to those of established chemotherapeutic agents.

-

Animal Models :

- In vivo studies using murine models demonstrated that administration of the compound resulted in significant tumor regression in xenograft models of human colon cancer. The mechanism was attributed to enhanced apoptosis and cell cycle arrest at the S phase.

Comparative Analysis with Other Compounds

To further understand its biological activity, a comparative analysis with related compounds provides insights into its efficacy:

| Compound Name | Primary Target | IC50 (µM) | Notes |

|---|---|---|---|

| This compound | DHFR | 0.5 | Effective against multiple cancer types |

| Methotrexate | DHFR | 0.1 | More potent but higher toxicity |

| Pemetrexed | DHFR + TS | 0.3 | Broad-spectrum antifolate activity |

Properties

CAS No. |

113811-47-5 |

|---|---|

Molecular Formula |

C18H22N8O4S |

Molecular Weight |

446.5 g/mol |

IUPAC Name |

3-[[4-[(2,4-diaminopteridin-6-yl)methyl-methylamino]benzoyl]amino]propane-1-sulfonic acid |

InChI |

InChI=1S/C18H22N8O4S/c1-26(10-12-9-22-16-14(23-12)15(19)24-18(20)25-16)13-5-3-11(4-6-13)17(27)21-7-2-8-31(28,29)30/h3-6,9H,2,7-8,10H2,1H3,(H,21,27)(H,28,29,30)(H4,19,20,22,24,25) |

InChI Key |

ZWNOUWBCPHEYMA-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CN=C2C(=N1)C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)NCCCS(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.